N'-[(2H-1,3-benzodioxol-5-yl)methyl]-N-{[3-(2H-1,3-benzodioxole-5-carbonyl)-1,3-oxazolidin-2-yl]methyl}ethanediamide
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Overview
Description
N'-[(2H-1,3-benzodioxol-5-yl)methyl]-N-{[3-(2H-1,3-benzodioxole-5-carbonyl)-1,3-oxazolidin-2-yl]methyl}ethanediamide is a complex organic compound characterized by the presence of benzo[d][1,3]dioxole and oxazolidinone moieties
Scientific Research Applications
N'-[(2H-1,3-benzodioxol-5-yl)methyl]-N-{[3-(2H-1,3-benzodioxole-5-carbonyl)-1,3-oxazolidin-2-yl]methyl}ethanediamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its anticancer properties, particularly in the inhibition of tubulin polymerization.
Industry: Potential use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of similar compounds has been studied in the context of their antitumor activities. Some tested compounds showed potent growth inhibition properties with IC50 values generally below 5 μM against various human cancer cell lines . For instance, compound C27 could induce apoptosis and cause both S-phase and G2/M-phase arrests in HeLa cell line .
Future Directions
The future directions for the study of these compounds could include further optimization to afford more active analogs and develop a comprehensive understanding of the structure–activity relationships of indole anticancer molecules . Further mechanistic studies could also be conducted to better understand their mode of action .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N'-[(2H-1,3-benzodioxol-5-yl)methyl]-N-{[3-(2H-1,3-benzodioxole-5-carbonyl)-1,3-oxazolidin-2-yl]methyl}ethanediamide typically involves multiple steps. One common approach is the Pd-catalyzed C-N cross-coupling reaction, which is used to form the benzo[d][1,3]dioxole moiety . The reaction conditions often include the use of a palladium catalyst, such as tris(dibenzylideneacetone)dipalladium, and a base like cesium carbonate . The oxazolidinone moiety can be introduced through a copper-catalyzed coupling reaction followed by bromination with N-bromosuccinimide .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.
Chemical Reactions Analysis
Types of Reactions
N'-[(2H-1,3-benzodioxol-5-yl)methyl]-N-{[3-(2H-1,3-benzodioxole-5-carbonyl)-1,3-oxazolidin-2-yl]methyl}ethanediamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzo[d][1,3]dioxole moiety, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Comparison with Similar Compounds
Similar Compounds
1-benzo[d][1,3]dioxol-5-yl-indoles: These compounds also contain the benzo[d][1,3]dioxole moiety and have been studied for their anticancer properties.
Benzo[d][1,3]dioxole-type benzylisoquinoline alkaloids: These compounds share structural similarities and have been synthesized using similar methodologies.
Uniqueness
N'-[(2H-1,3-benzodioxol-5-yl)methyl]-N-{[3-(2H-1,3-benzodioxole-5-carbonyl)-1,3-oxazolidin-2-yl]methyl}ethanediamide is unique due to the presence of both benzo[d][1,3]dioxole and oxazolidinone moieties, which confer distinct chemical and biological properties. Its ability to inhibit tubulin polymerization and induce apoptosis in cancer cells sets it apart from other similar compounds .
Properties
IUPAC Name |
N-[[3-(1,3-benzodioxole-5-carbonyl)-1,3-oxazolidin-2-yl]methyl]-N'-(1,3-benzodioxol-5-ylmethyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O8/c26-20(23-9-13-1-3-15-17(7-13)32-11-30-15)21(27)24-10-19-25(5-6-29-19)22(28)14-2-4-16-18(8-14)33-12-31-16/h1-4,7-8,19H,5-6,9-12H2,(H,23,26)(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPSWJWPVRSFEIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(N1C(=O)C2=CC3=C(C=C2)OCO3)CNC(=O)C(=O)NCC4=CC5=C(C=C4)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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